molecular formula C16H15N3O5S B12639131 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-

Cat. No.: B12639131
M. Wt: 361.4 g/mol
InChI Key: KVSKHBXHDDPENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is functionalized with ethoxy, methylphenylsulfonyl, and nitro groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethoxy, methylphenylsulfonyl, and nitro groups through various chemical reactions. Common reagents and conditions used in these reactions include:

    Formation of Pyrrolo[2,3-b]pyridine Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions.

    Sulfonylation: The methylphenylsulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base.

    Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

3-ethoxy-1-(4-methylphenyl)sulfonyl-5-nitropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H15N3O5S/c1-3-24-15-10-18(16-14(15)8-12(9-17-16)19(20)21)25(22,23)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3

InChI Key

KVSKHBXHDDPENT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.